molecular formula C11H14N2O B174877 Piperidin-3-yl(pyridin-3-yl)methanone CAS No. 1221278-60-9

Piperidin-3-yl(pyridin-3-yl)methanone

Cat. No.: B174877
CAS No.: 1221278-60-9
M. Wt: 190.24 g/mol
InChI Key: JTRISJKXTFMCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-3-yl(pyridin-3-yl)methanone: is a heterocyclic compound that features both a piperidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Safety and Hazards

Piperidin-3-yl(pyridin-3-yl)methanone is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound is non-combustible and is classified as a hazardous material causing chronic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for Piperidin-3-yl(pyridin-3-yl)methanone are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for Piperidin-3-yl(pyridin-3-yl)methanone involves binding to specific molecular targets, such as DNA, via intercalation. This binding can disrupt normal cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

  • Phenyl(piperidin-3-yl)methanone
  • Piperidin-3-yl(2-thienyl)methanone hydrochloride
  • (2-Isopropyl-1H-indol-3-yl)(3-pyridinyl)methanone

Uniqueness:

Properties

IUPAC Name

piperidin-3-yl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRISJKXTFMCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.